molecular formula C13H11NO4 B12891047 2-(5-Methylfuran-3-carboxamido)benzoic acid

2-(5-Methylfuran-3-carboxamido)benzoic acid

Cat. No.: B12891047
M. Wt: 245.23 g/mol
InChI Key: DYWRNEPXYXWQSF-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-3-carboxamido)benzoic acid is an organic compound that features a benzoic acid core with a 5-methylfuran-3-carboxamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylfuran-3-carboxamido)benzoic acid typically involves the reaction of 5-methylfuran-3-carboxylic acid with 2-aminobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methylfuran-3-carboxamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve the use of a strong electrophile and a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

2-(5-Methylfuran-3-carboxamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Methylfuran-3-carboxamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(3-Methylfuran-2-carboxamido)benzoic acid
  • 5-Iodo-2-(2-methylfuran-3-carboxamido)benzoic acid

Comparison: 2-(5-Methylfuran-3-carboxamido)benzoic acid is unique due to the position of the methyl group on the furan ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

2-[(5-methylfuran-3-carbonyl)amino]benzoic acid

InChI

InChI=1S/C13H11NO4/c1-8-6-9(7-18-8)12(15)14-11-5-3-2-4-10(11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)

InChI Key

DYWRNEPXYXWQSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CO1)C(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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